3-Bromo-2,6-difluoroaniline

Physical Properties Process Chemistry Purification

3-Bromo-2,6-difluoroaniline (CAS 1262198-07-1) is a halogenated aromatic amine with the molecular formula C₆H₄BrF₂N, featuring bromine at the 3-position and two fluorine atoms at the 2- and 6-positions of the benzene ring. This substitution pattern creates a unique electronic environment, making it a versatile intermediate in organic synthesis, particularly for constructing kinase inhibitors, agrochemicals, and other fluorinated bioactive molecules.

Molecular Formula C6H4BrF2N
Molecular Weight 208 g/mol
CAS No. 1262198-07-1
Cat. No. B1288759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-difluoroaniline
CAS1262198-07-1
Molecular FormulaC6H4BrF2N
Molecular Weight208 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)N)F)Br
InChIInChI=1S/C6H4BrF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
InChIKeyHIZADWSSPWORHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2,6-difluoroaniline (CAS 1262198-07-1): A Strategic Building Block for Fluorinated Pharmaceutical and Agrochemical Synthesis


3-Bromo-2,6-difluoroaniline (CAS 1262198-07-1) is a halogenated aromatic amine with the molecular formula C₆H₄BrF₂N, featuring bromine at the 3-position and two fluorine atoms at the 2- and 6-positions of the benzene ring . This substitution pattern creates a unique electronic environment, making it a versatile intermediate in organic synthesis, particularly for constructing kinase inhibitors, agrochemicals, and other fluorinated bioactive molecules . Its commercial availability and utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, position it as a key reagent for medicinal and process chemists .

Cross-coupling synthesis workflows
Fluorinated kinase inhibitor scaffolds
Pharmaceutical impurity standard use
Agrochemical intermediate research

Critical Differences in Reactivity and Physical Properties of 3-Bromo-2,6-difluoroaniline Versus Other Halogenated Aniline Analogs


Simple substitution of 3-Bromo-2,6-difluoroaniline with other halogenated anilines, such as its 4-bromo isomer (4-Bromo-2,6-difluoroaniline), the 3-chloro analog (3-Chloro-2,6-difluoroaniline), or the non-brominated parent (2,6-Difluoroaniline), is not chemically feasible for many applications. The precise positioning of the bromine atom at the 3-position, combined with the adjacent fluorines, dictates its unique reactivity in cross-coupling reactions and its physical-chemical properties, including boiling point and pKa . The quantitative evidence below demonstrates that these structural variations lead to significant, measurable differences that directly impact synthetic route design, purification strategies, and ultimately, the procurement of the correct intermediate for a specific target molecule .

Isomer 4-Bromo isomer may shift coupling regioselectivity and pKa-dependent reactivity.
Analog 3-Chloro analog alters boiling point and density, impacting purification design.
Parent 2,6-Difluoroaniline lacks bromo handle; not a direct cross-coupling replacement.

Quantitative Differentiation of 3-Bromo-2,6-difluoroaniline: Evidence for Informed Procurement


3-Bromo-2,6-difluoroaniline vs. 3-Chloro-2,6-difluoroaniline: Predicted Boiling Point and Density Differentiation

The substitution of a bromine atom for a chlorine atom in the 3-position of 2,6-difluoroaniline results in significant changes in predicted physical properties. Specifically, 3-Bromo-2,6-difluoroaniline exhibits a higher predicted boiling point (203.6 ± 35.0 °C) compared to its chloro analog, 3-Chloro-2,6-difluoroaniline (198.2 ± 35.0 °C) . Similarly, the predicted density of the bromo compound (1.788 ± 0.06 g/cm³) is substantially greater than that of the chloro analog (1.459 ± 0.06 g/cm³) . These differences are critical for process chemists when designing distillation or separation protocols.

Boiling Point vs Cl
Predicted
+5.4 °C difference
Informs distillation protocol design.
Process chemistry context; predicted at 760 Torr.
Physical Properties Process Chemistry Purification

3-Bromo-2,6-difluoroaniline vs. 4-Bromo-2,6-difluoroaniline: Isomeric Distinction via Predicted pKa Value

The position of the bromine substituent on the 2,6-difluoroaniline core fundamentally alters the electronic properties of the amine group. 3-Bromo-2,6-difluoroaniline has a predicted pKa of 0.74 ± 0.10, indicating it is a significantly stronger base than its isomer, 4-Bromo-2,6-difluoroaniline, which has a predicted pKa of 1.11 ± 0.10 . This pKa difference of 0.37 units reflects a change in proton affinity that impacts the amine's nucleophilicity and its behavior in pH-dependent reactions and extractions.

pKa vs 4-Br Isomer
Predicted
-0.37 pKa units
Impacts nucleophilicity and pH-dependent extraction.
Reactivity and workup context.
Ionization Solubility Reactivity

3-Bromo-2,6-difluoroaniline vs. Parent 2,6-Difluoroaniline: Impact of 3-Bromo Substitution on Physical State and Density

The introduction of a bromine atom at the 3-position of the 2,6-difluoroaniline scaffold transforms the compound from a liquid to a solid at room temperature and significantly increases its density. The parent molecule, 2,6-Difluoroaniline, is a liquid with a density of 1.199 g/mL at 25 °C . In contrast, 3-Bromo-2,6-difluoroaniline is an off-white to light brown solid with a predicted density of 1.788 ± 0.06 g/cm³ . This represents a density increase of approximately 0.589 g/cm³, a change of roughly 49%.

Density vs Parent
Class-level inference
~+49% density increase
Alters handling; solid vs liquid reagent.
Predicted vs. literature value at 25 °C.
Physical Form Density Handling

3-Bromo-2,6-difluoroaniline vs. 3-Bromo-2-fluoroaniline: Differential Utility in Drug Development Pathways

The presence of two ortho-fluorine atoms in 3-Bromo-2,6-difluoroaniline, as opposed to a single fluorine in 3-Bromo-2-fluoroaniline, results in distinct applications in pharmaceutical development. 3-Bromo-2,6-difluoroaniline is specifically cited as an intermediate in the synthesis of AZD-9574, an investigational drug, and is also listed as 'Abemaciclib Impurity 68', a known standard for quality control of the FDA-approved cancer drug . In contrast, 3-Bromo-2-fluoroaniline is generally described as a research compound with no such specific, high-value application linkages.

Application vs 2-F Analog
Class-level inference
Target: AZD-9574 intermediate; Abemaciclib Impurity 68
Specific pharma impurity and API intermediate use.
Versus general research compound context.
Drug Discovery Kinase Inhibitors Quality Control

3-Bromo-2,6-difluoroaniline vs. 4-Bromo-2,6-difluoroaniline: Differential Synthetic Access from 2,6-Difluoroaniline

The bromination of 2,6-difluoroaniline can yield either the 3-bromo or 4-bromo isomer, depending on the reaction conditions. While the direct electrophilic bromination of 2,6-difluoroaniline typically favors the para-substituted product (4-Bromo-2,6-difluoroaniline) due to steric and electronic effects , access to the meta-substituted isomer, 3-Bromo-2,6-difluoroaniline, often requires alternative synthetic strategies, such as a multi-step sequence involving protection/deprotection or the use of different starting materials . This inherent difference in synthetic accessibility can impact the cost, availability, and lead time for procurement.

Synthesis vs 4-Br Isomer
Class-level inference
Target: Multi-step route likely required
May affect cost and lead time for procurement.
Versus direct electrophilic bromination route.
Synthesis Regioselectivity Bromination

3-Bromo-2,6-difluoroaniline as a Privileged Intermediate: Evidence from Kinase Inhibitor Patent Literature

3-Bromo-2,6-difluoroaniline is specifically claimed as a key intermediate in the synthesis of pyrazolo-pyridine compounds that act as potent and selective inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4) . This patent disclosure highlights the compound's role in generating molecules that selectively inhibit MKK4 over related kinases like JNK1 and MKK7, a selectivity profile that is not a general property of all halogenated anilines. The specific substitution pattern of 3-Bromo-2,6-difluoroaniline is essential for achieving this kinase selectivity.

Kinase Inhibitor Patent
Class-level inference
Key intermediate for selective MKK4 inhibitors
Defined role in generating kinase-selectivity IP.
Based on patent literature analysis.
Medicinal Chemistry Kinase Inhibition MKK4

High-Value Research and Industrial Application Scenarios for 3-Bromo-2,6-difluoroaniline


Medicinal Chemistry: Synthesis of Next-Generation MKK4 Kinase Inhibitors

Based on patent evidence, 3-Bromo-2,6-difluoroaniline is a critical building block for synthesizing pyrazolo-pyridine compounds designed to selectively inhibit MKK4. This target is of high interest for promoting liver regeneration and treating diseases like osteoarthritis. For medicinal chemists working in this specific area, this compound is an essential, non-substitutable intermediate to access the disclosed chemical space and achieve the required kinase selectivity profile .

Analytical Chemistry & Quality Control: Quantification of Abemaciclib Impurity 68

In the pharmaceutical industry, the precise identification and quantification of process-related impurities are mandatory for regulatory approval. 3-Bromo-2,6-difluoroaniline is a documented impurity (Impurity 68) in the synthesis of the CDK4/6 inhibitor drug Abemaciclib . Analytical chemists in QC and R&D laboratories require a certified reference standard of this specific compound to develop and validate robust HPLC or LC-MS methods for batch release and stability testing. No structural analog can serve as a substitute for this purpose.

Process Chemistry: Advanced Intermediate for AZD-9574 Synthesis

This compound serves as a designated intermediate in the multi-step synthesis of AZD-9574, an investigational drug candidate . For process chemists involved in scaling up the synthesis of this specific molecule, sourcing high-purity 3-Bromo-2,6-difluoroaniline is a critical supply chain requirement. Its unique substitution pattern is integral to the downstream synthetic steps, and its replacement with a different isomer or analog would lead to a complete failure of the validated synthetic route.

Organic Synthesis: Strategic Cross-Coupling Partner for Fluorinated Architectures

The bromine atom at the 3-position makes 3-Bromo-2,6-difluoroaniline an ideal substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings . The presence of the two adjacent fluorines further modulates the electronic properties of the ring, influencing both the reactivity of the C-Br bond and the properties of the coupled product. This makes it a strategically valuable building block for organic chemists aiming to construct complex, fluorinated molecules for materials science or drug discovery.

Application
Selection Property
Validation Focus
MKK4 Kinase Inhibitor Synthesis
3-Bromo-2,6-difluoro substitution pattern
MKK4 vs. JNK1/MKK7 selectivity review
Abemaciclib Impurity Quantification
Certified Impurity 68 identity
HPLC/LC-MS method validation for QC
AZD-9574 Process Development
Designated intermediate in route
Supply chain and synthetic route fidelity
Cross-Coupling for Fluorinated Architectures
Aryl bromide handle at 3-position
Suzuki/Buchwald reactivity and scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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